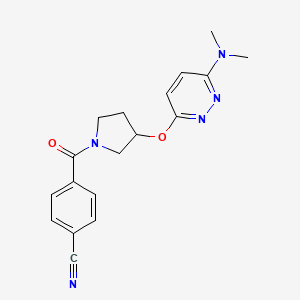

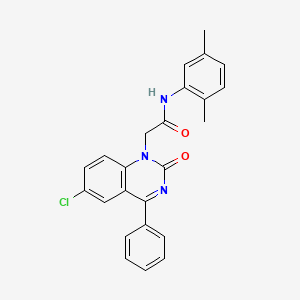

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

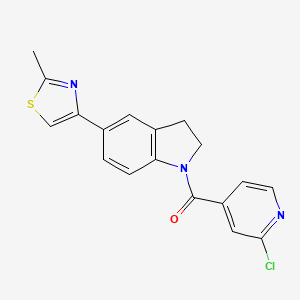

The compound “4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyridazine ring, and a benzonitrile group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrrolidine derivatives are generally characterized by their weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity .Applications De Recherche Scientifique

Antioxidant Properties and Synthetic Applications

One study focused on the synthesis and investigation of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing interesting antioxidant properties. These compounds were synthesized through a low-temperature aryl bromide-to-alcohol conversion. The study highlighted the effectiveness of some of these newly synthesized pyridinols as phenolic chain-breaking antioxidants, surpassing previously reported compounds in their effectiveness (Wijtmans et al., 2004).

Heterocyclic Compound Synthesis

Another research effort described the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives. These compounds exhibited moderate to good binding energies on target proteins, showing antimicrobial and antioxidant activity. This synthesis pathway opens up new possibilities for the development of compounds with specific biological activities (Flefel et al., 2018).

Pyridine and Pyrrole Derivatives

Further research into the transformations of specific ring systems into imidazo-[1,2-a]pyridines and other derivatives has been documented, showcasing the versatility of these frameworks in synthesizing a variety of heterocyclic compounds (Kolar et al., 1996). Another study elaborated on new synthetic approaches to condensed pyridazinones, highlighting the potential of alkylpyridazinyl carbonitriles as building blocks (Al-Awadhi et al., 1995).

Crystal Engineering and Supramolecular Assemblies

The study of supramolecular assemblies involving specific carboxylic acids and aza donor molecules like dimethylaminopyridine underlines the significance of these compounds in crystal engineering. This research provides insights into the design of host-guest systems and assemblies with infinite molecular tapes, crucial for developing materials with novel properties (Arora & Pedireddi, 2003).

Conducting Polymers from Pyrrole Derivatives

A series of derivatized bis(pyrrol-2-yl) arylenes, including compounds with low oxidation potential, were synthesized, leading to conducting polymers. This research demonstrates the potential of pyrrole-based monomers in creating stable, electrically conducting forms, pointing towards applications in electronic materials (Sotzing et al., 1996).

Mécanisme D'action

Mode of Action

It’s known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Similarly, pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

It’s known that various pyridazine and pyrrolidine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-22(2)16-7-8-17(21-20-16)25-15-9-10-23(12-15)18(24)14-5-3-13(11-19)4-6-14/h3-8,15H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIXPRPLLZFBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)

![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)

![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)

![N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2896460.png)